molecular formula C10H9F3O2 B1387781 (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane CAS No. 256372-58-4

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Cat. No.: B1387781
CAS No.: 256372-58-4
M. Wt: 218.17 g/mol
InChI Key: GYOFXQNABVOHIB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoromethyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane typically involves the reaction of (S)-glycidol with 4-(trifluoromethyl)phenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes intramolecular cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols or carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to covalent modification and inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane: Unique due to the presence of both an oxirane ring and a trifluoromethyl group.

    (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxetane: Similar structure but with an oxetane ring instead of an oxirane ring.

    (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxirane ring.

Uniqueness

This compound is unique due to its combination of an oxirane ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. The oxirane ring is highly reactive, making it useful in various chemical transformations, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.

Properties

IUPAC Name

(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOFXQNABVOHIB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Reactant of Route 2
Reactant of Route 2
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Reactant of Route 3
Reactant of Route 3
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Reactant of Route 4
Reactant of Route 4
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Reactant of Route 5
Reactant of Route 5
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
Reactant of Route 6
Reactant of Route 6
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.